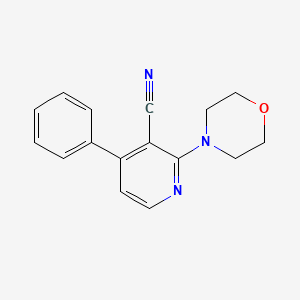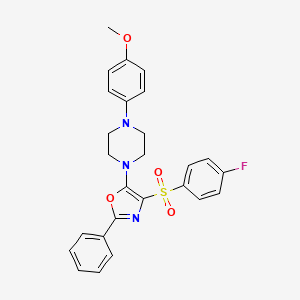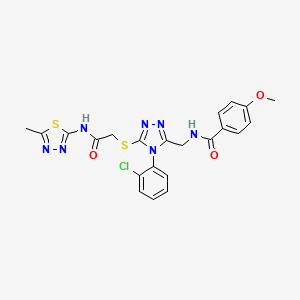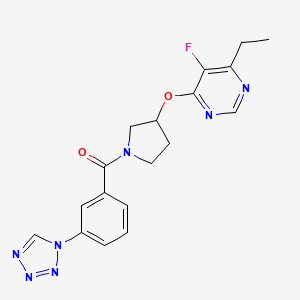
(1,3-Dimethylcyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,3-Dimethylcyclobutyl)methanol” is a chemical compound with the CAS Number: 1708267-97-3 . It has a molecular weight of 114.19 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C7H14O/c1-6-3-7(2,4-6)5-8/h6,8H,3-5H2,1-2H3" . This indicates that the compound has a cyclobutyl ring with two methyl groups attached to it, along with a methanol group.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and density were not found in the available sources.Applications De Recherche Scientifique
Synthesis of Chiral β-Amino Acid Derivatives
(1,3-Dimethylcyclobutyl)methanol: is a valuable starting material for synthesizing chiral β-amino acid derivatives. These derivatives are crucial for producing various bioactive molecules and pharmaceuticals. The compound’s structure allows for the creation of complex chiral centers, which are essential in the development of drugs with specific enantiomeric properties .
Catalyst in Enantioselective Transformations
This compound can also serve as a chiral catalyst in enantioselective transformations. Such transformations are pivotal in the pharmaceutical industry, where the production of a single enantiomer of a drug can result in a compound with a desired therapeutic effect and reduced side effects .
Building Blocks for Multicomponent Reactions
In the field of organic synthesis, This compound can be used as a building block in multicomponent reactions. These reactions are efficient methods for constructing complex molecules from simpler ones in a single operation, which is highly beneficial for developing new materials and drugs .
Formation of 1,3-Heterocycles
The compound is instrumental in the formation of 1,3-heterocycles, which are core structures in many natural products and medicinal compounds. Its unique chemical properties facilitate the construction of these rings, which are often found in molecules with biological activity .
Synthesis of Diaminopyrimidine Derivatives
This compound: can be used in the synthesis of diaminopyrimidine derivatives. These derivatives have shown marked growth inhibitory activity on multiple cancer cell lines, making them of significant interest in cancer research .
Pharmaceutical Testing and Reference Standards
Lastly, this compound is used in pharmaceutical testing as a high-quality reference standard. Accurate reference standards are essential for ensuring the reliability and reproducibility of analytical methods used in drug development and quality control .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements indicate that the compound is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(1,3-dimethylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-7(2,4-6)5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWSYFBNZVJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethyl-3-{2-[4-(trifluoromethyl)anilino]vinyl}-2-cyclohexen-1-one](/img/structure/B2902958.png)
![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)


![2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2902962.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2902970.png)


![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)
![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)
sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)
![2-Cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2902980.png)